2-[(4-Methylbenzyl)sulfanyl][1]benzothieno[3,2-d]pyrimidin-4-ol
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Overview
Description
2-(4-Methylbenzyl)sulfanylbenzothieno[3,2-d]pyrimidin-4-ol is a complex organic compound with a unique structure that combines a benzothieno and pyrimidin-4-ol moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylbenzyl)sulfanylbenzothieno[3,2-d]pyrimidin-4-ol typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylbenzyl)sulfanylbenzothieno[3,2-d]pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4), which can reduce the sulfoxide or sulfone derivatives back to the sulfide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydride (NaH), dimethylformamide (DMF).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
2-(4-Methylbenzyl)sulfanylbenzothieno[3,2-d]pyrimidin-4-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(4-Methylbenzyl)sulfanylbenzothieno[3,2-d]pyrimidin-4-ol involves its interaction with specific molecular targets within cells. It is believed to modulate various signaling pathways, potentially affecting processes such as cell proliferation and apoptosis. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in the PI3K/AKT signaling pathway .
Comparison with Similar Compounds
Similar Compounds
Benzothieno[3,2-d]pyrimidin-4-ol: Lacks the 4-methylbenzylsulfanyl group.
4-Methylbenzylsulfanyl derivatives: Compounds with similar sulfanyl groups but different core structures.
Uniqueness
2-(4-Methylbenzyl)sulfanylbenzothieno[3,2-d]pyrimidin-4-ol is unique due to its combined benzothieno and pyrimidin-4-ol structure with a 4-methylbenzylsulfanyl group. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Properties
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]-3H-[1]benzothiolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2OS2/c1-11-6-8-12(9-7-11)10-22-18-19-15-13-4-2-3-5-14(13)23-16(15)17(21)20-18/h2-9H,10H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTPLLJDSQWGKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2)SC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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